(1-Chlorocyclopropyl)(4-fluorophenyl)methanone
Overview
Description
(1-Chlorocyclopropyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C10H8ClFO. It is characterized by the presence of a cyclopropyl ring substituted with a chlorine atom and a phenyl ring substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone typically involves the reaction of cyclopropylcarbinol with thionyl chloride to form (1-chlorocyclopropyl)methanol, which is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to yield the desired product. The reaction conditions often include maintaining the temperature at around 0-5°C during the addition of thionyl chloride and then allowing the reaction to proceed at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (1-Chlorocyclopropyl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the cyclopropyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
(1-Chlorocyclopropyl)(4-fluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Chlorocyclopropyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
- Cyclopropyl(4-fluorophenyl)methanone
- (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
- Bis(4-fluorophenyl)methanol
Comparison: (1-Chlorocyclopropyl)(4-fluorophenyl)methanone is unique due to the presence of both a cyclopropyl ring and a fluorophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1-chlorocyclopropyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-10(5-6-10)9(13)7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTSCMJNZSOWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)C2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558988 | |
Record name | (1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117107-73-0 | |
Record name | (1-Chlorocyclopropyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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